Macroliden lactamen
Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.
Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

Structuur | Chemische naam | CAS | MF |
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Clavatustide A | 1602982-13-7 | C27H25N3O5 |
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37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 | 155684-96-1 | C55H95NO13Si2 |
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Everolimus | 159351-69-6 | C53H83NO14 |
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42-O-2-Hydroxy2-(trimethylammonio)ethoxyphosphinyloxyethyl Rapamycin Inner Salt >75% | 1062645-51-5 | C58H95N2O17P |
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22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 | 134556-79-9 | C50H85NO12Si |
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Pimecrolimus | 137071-32-0 | C43H68ClNO11 |
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Clavatustide B | 1581723-72-9 | C26H23N3O5 |
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Ascomycin | 104987-12-4 | C43H69NO12 |
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(6R,7S,10R,11R,12E,17E,19E,21S)-6-2-(diethylamino)ethanesulfonyl-21-hydroxy-11,19-dimethyl-10-(propan-2-yl)-9,26-dioxa-3,15,28-triazatricyclo23.2.1.0,3,7octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | 2743429-97-0 | C34H50N4O9S |
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Dihydro FK-506 | 104987-30-6 | C44H71NO12 |
Gerelateerde literatuur
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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